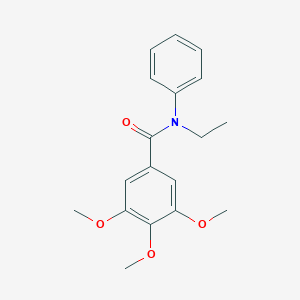
N-ethyl-3,4,5-trimethoxy-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-3,4,5-trimethoxy-N-phenylbenzamide, also known as ethylphenidate, is a synthetic compound that belongs to the class of substituted phenethylamines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. Ethylphenidate is a derivative of methylphenidate, a commonly prescribed drug for the treatment of attention deficit hyperactivity disorder (ADHD).
作用機序
Ethylphenidate acts as a dopamine and norepinephrine reuptake inhibitor, similar to mN-ethyl-3,4,5-trimethoxy-N-phenylbenzamidete. It blocks the transporters responsible for the reuptake of these neurotransmitters, leading to an increase in their extracellular concentration. This results in an increase in dopamine and norepinephrine signaling, which is believed to be responsible for its therapeutic effects. The exact mechanism of action of N-ethyl-3,4,5-trimethoxy-N-phenylbenzamidete is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
Ethylphenidate has been shown to increase dopamine and norepinephrine levels in the brain, leading to improved cognitive function, attention, and alertness. It has also been shown to increase heart rate, blood pressure, and body temperature, which are common side effects of stimulant drugs. However, the long-term effects of N-ethyl-3,4,5-trimethoxy-N-phenylbenzamidete on the brain and body are not well understood and require further investigation.
実験室実験の利点と制限
Ethylphenidate has several advantages for use in lab experiments. It is relatively easy to synthesize, has a high purity, and is readily available. It has also been extensively studied, and its effects on the brain and body are well documented. However, there are also limitations to its use. Ethylphenidate is a controlled substance, and its use is regulated by law. It is also a stimulant drug and can have significant side effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-ethyl-3,4,5-trimethoxy-N-phenylbenzamidete. One area of research is the development of new derivatives with improved pharmacological properties. Another area is the investigation of its potential as a treatment for other neurological disorders, such as Parkinson's disease and depression. The long-term effects of N-ethyl-3,4,5-trimethoxy-N-phenylbenzamidete on the brain and body also require further investigation, as well as its potential for abuse and addiction. Overall, N-ethyl-3,4,5-trimethoxy-N-phenylbenzamidete is a promising compound with significant potential for future research and development.
合成法
Ethylphenidate can be synthesized by the reaction of N-phenylethylamine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-ethyl-3,4,5-trimethoxy-N-phenylbenzamidete as a white crystalline powder with a purity of over 95%. The synthesis method is relatively simple and can be performed in a laboratory setting using standard equipment and reagents.
科学的研究の応用
Ethylphenidate has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of ADHD, narcolepsy, and other neurological disorders. In neuroscience, it has been used as a tool to study the role of dopamine and norepinephrine transporters in the brain. In pharmacology, it has been used to evaluate the pharmacokinetics and pharmacodynamics of mN-ethyl-3,4,5-trimethoxy-N-phenylbenzamidete and related compounds.
特性
分子式 |
C18H21NO4 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
N-ethyl-3,4,5-trimethoxy-N-phenylbenzamide |
InChI |
InChI=1S/C18H21NO4/c1-5-19(14-9-7-6-8-10-14)18(20)13-11-15(21-2)17(23-4)16(12-13)22-3/h6-12H,5H2,1-4H3 |
InChIキー |
PDNSWFNOCRKJCS-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
正規SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B263692.png)
![9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B263696.png)







![N-[2-(4-morpholinyl)ethyl]-N-(2-phenylpropyl)amine](/img/structure/B263714.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)
![N-[3-(diethylamino)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B263719.png)

![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)